

Technical Deep Dive: Octrizole (UV-329) ESIPT Dynamics

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Compound of Interest

Compound Name: Octrizole
CAS No.: 3147-75-9
Cat. No.: B046696

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Content Type: Technical Whitepaper Audience: Researchers, Photophysicists, and Polymer Scientists Subject: Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism in **Octrizole**^{[1][2][3]}

Executive Summary

Octrizole (UV-329), chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol, represents a gold standard in the class of hydroxyphenyl benzotriazole (HPB) UV absorbers.^{[1][2][3][4]} Its efficacy in stabilizing polymers (polycarbonates, polyesters) stems not merely from its high molar extinction coefficient, but from its photophysical capability to undergo Excited-State Intramolecular Proton Transfer (ESIPT).^{[1][2]}

This guide dissects the ESIPT photocycle of **Octrizole**, detailing the sub-picosecond proton transfer that dissipates absorbed UV energy as harmless heat.^[1] By coupling ultrafast spectroscopic data with computational potential energy surface (PES) models, we provide a rigorous framework for understanding why **Octrizole** remains photostable while sacrificing itself to protect the host matrix.^[1]

Molecular Architecture & Ground State Dynamics

The photostability of **Octrizole** is encoded in its ground-state molecular structure.^{[1][2]} The molecule exists primarily in the Enol (E) form in the ground state (

), stabilized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the lone pair of the triazole nitrogen.[1]

Structural Keypoints:

- Planarity: The IMHB locks the phenol and benzotriazole rings into a near-planar conformation, maximizing π -conjugation and lowering the energy of the ground state.[1]
- Substituent Effect: The bulky 1,1,3,3-tetramethylbutyl group at the para position of the phenol ring enhances solubility in apolar matrices and suppresses intermolecular aggregation, which could otherwise quench the ESIPT process via intermolecular interactions.[1]

Property	Value / Characteristic
CAS Number	3147-75-9
Molecular Formula	
Absorption Max ()	~340 nm (Dichloromethane)
Ground State Form	Enol (Planar, IMHB stabilized)
Excited State Mechanism	Four-level ESIPT photocycle

The ESIPT Mechanism: A Four-Level Photocycle

The core of **Octrizole**'s function is a four-step cycle involving proton transfer on the excited potential energy surface.[2][3] This process is essentially barrierless and occurs on the femtosecond timescale.

Step 1: Photoexcitation ()

Upon absorption of UV photons (300–400 nm), the molecule is excited to the Frank-Condon state of the Enol form (

).^[1] The electron density shifts from the phenolic oxygen to the benzotriazole ring, significantly increasing the acidity of the hydroxyl group and the basicity of the triazole nitrogen.

Step 2: Proton Transfer ()

Driven by the redistribution of charge, the proton tunnels or transfers ballistically across the hydrogen bond to form the Excited Keto (

) tautomer.^[1]

- Time Constant:

fs (Ultrafast).

- Characteristics: This step is faster than radiative decay (fluorescence), explaining the lack of Enol emission.^[1]

Step 3: Internal Conversion ()

The

state lies at a lower energy than

.^[1] The molecule relaxes from

to the ground state Keto form (

) via a conical intersection or rapid internal conversion.^[1]

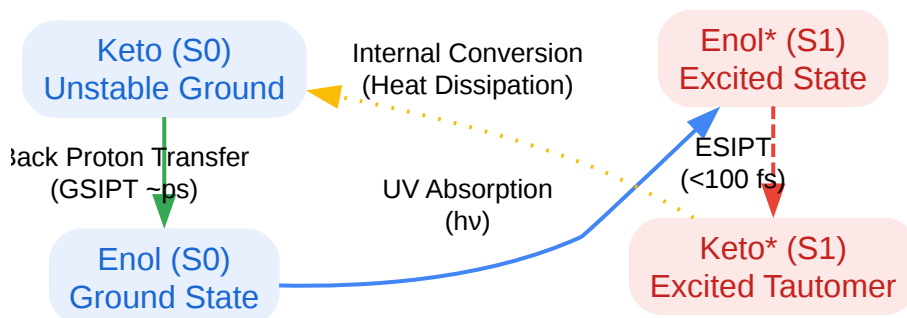
- Energy Dissipation: The energy difference is released as heat (vibrational relaxation) to the solvent or polymer matrix.
- Fluorescence: A large Stokes-shifted emission (often >150 nm shift) can sometimes be observed if this non-radiative pathway is slightly inhibited, but in efficient absorbers like **Octrizole**, the quantum yield is negligible.^[1]

Step 4: Back Proton Transfer ()

The ground state Keto form is thermodynamically unstable relative to the Enol form.^[1] The proton rapidly transfers back to the oxygen, restoring the original Enol structure.^[1]

- Time Constant: ~10–100 ps.
- Result: The molecule is reset and ready to absorb another photon.

Visualization: The Octrizole ESIPT Cycle



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Figure 1: The four-level photocycle of **Octrizole**.^[1] Blue arrows indicate radiative/absorption events; red/yellow/green indicate non-radiative structural rearrangements.^[1]

Experimental Characterization Protocols

To validate the ESIPT mechanism in **Octrizole**, researchers must employ time-resolved spectroscopy.^{[1][2][3]} Standard steady-state fluorometers are insufficient due to the ultrafast nature of the transfer.^[1]

Protocol 1: Femtosecond Transient Absorption (fs-TA)

This method maps the excited state population evolution.^{[1][2][3]}

Equipment Setup:

- Pump Source: Ti:Sapphire laser (800 nm, <100 fs pulses), frequency-doubled or tripled to ~340 nm to match **Octrizole** absorption.
- Probe Source: White light continuum (350–700 nm) generated by focusing a portion of the fundamental beam into a

or sapphire plate.^[1]

- Detection: CCD coupled with a spectrograph.[1][2]

Workflow:

- Sample Prep: Dissolve **Octrizole** in a non-polar solvent (e.g., cyclohexane) and a polar aprotic solvent (e.g., acetonitrile) to

OD at the excitation wavelength.[1]

- Pump-Probe Delay: Scan delay times from -1 ps to +100 ps.

- Data Acquisition: Measure

.[1][5]

- Signal A (Bleach): Negative signal at ~340 nm (depletion of

Enol).[1]

- Signal B (Stimulated Emission): Potential negative signal at >450 nm (emission from , often short-lived).[1][2][3]

- Signal C (Excited State Absorption): Positive bands corresponding to transitions of the Enol* or Keto* species.[1]

Interpretation: The decay of the Enol* stimulated emission (if visible) and the rise of the Keto* absorption occur within the instrument response function (IRF), confirming sub-100 fs transfer.

[1]

Protocol 2: Computational Potential Energy Surface (PES) Scan

To confirm the thermodynamic driving force, Density Functional Theory (DFT) is used.[1]

Computational Workflow:

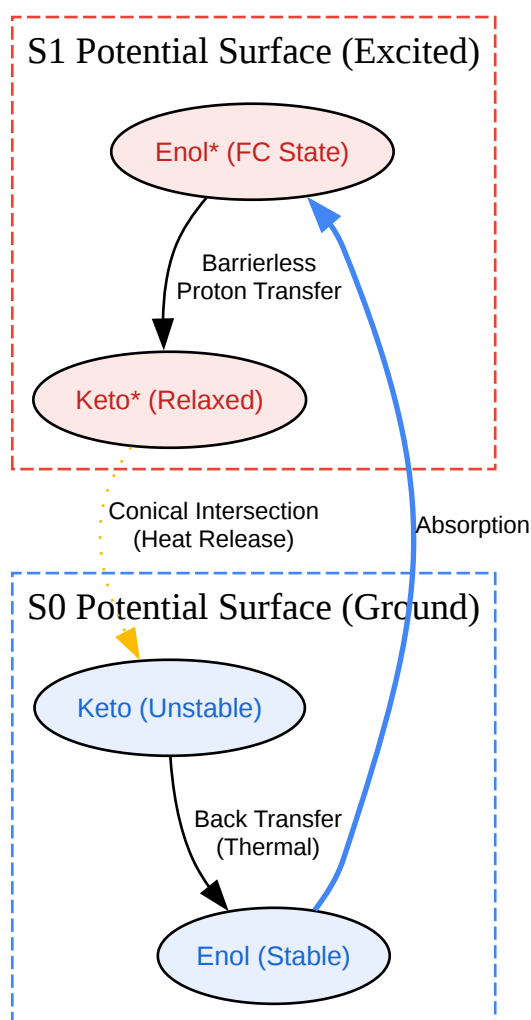
- Software: Gaussian 16 or ORCA.

- Method: TD-DFT (e.g., B3LYP/6-31G(d,p) or CAM-B3LYP for charge transfer accuracy).[1][2][3]
- Scan Coordinate: The bond length (proton coordinate).[1]
- States: Optimize geometry in and

Expected Result:

- Surface: Deep minimum for Enol, high barrier to Keto.[1]
- Surface: Barrierless or very low barrier path from Enol* to Keto, *with the Keto* form being the global minimum on the excited surface.[1]

Visualization: Potential Energy Landscape



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Figure 2: Schematic of the Potential Energy Surface (PES). Note the energy inversion between Enol and Keto forms upon excitation.

Applications & Stability Engineering

The ESIPT mechanism explains why **Octrizole** is superior to simple absorbers that might rely on fluorescence or phosphorescence (which are slower and allow time for side reactions).

- **Photostability:** The cycle is closed. The molecule returns to its exact original state. The probability of intersystem crossing (ISC) to a reactive Triplet state is extremely low because the ESIPT rate (

) outcompetes ISC (

).[2]

- Polymer Compatibility: The hydrophobic tetramethylbutyl tail ensures **Octrizole** does not migrate or "bloom" out of polar plastics like PET or PC, maintaining protection over years of exposure.[1]
- Filter Effect: By absorbing high-energy UV-B/A and releasing it as IR (heat), it acts as a spectral down-converter, protecting the polymer backbone from bond scission.[1][2][3]

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